

Application Notes: Cyclic di-AMP as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	c-di-AMP	
Cat. No.:	B1251588	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-(3',5')-cyclic dimeric adenosine monophosphate (**c-di-AMP**) is a bacterial second messenger molecule that has emerged as a promising vaccine adjuvant over the past decade. [1] In mammals, **c-di-AMP** is recognized as a pathogen-associated molecular pattern (PAMP) by the innate immune system, triggering a robust immune response that can be harnessed to enhance vaccine efficacy.[1] Its ability to stimulate both strong humoral (antibody-mediated) and cellular (T-cell mediated) immunity makes it a versatile candidate for a wide range of vaccine platforms, including those targeting intracellular pathogens and for therapeutic cancer vaccines.[2][3] These notes provide an overview of its mechanism of action, a summary of its efficacy, and detailed protocols for its application in a research setting.

Mechanism of Action

c-di-AMP exerts its powerful adjuvant effects by activating the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system that senses cytosolic nucleic acids.[4][5]

 Cellular Uptake and STING Activation: Upon administration, c-di-AMP enters the cytosol of host cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[6][7]

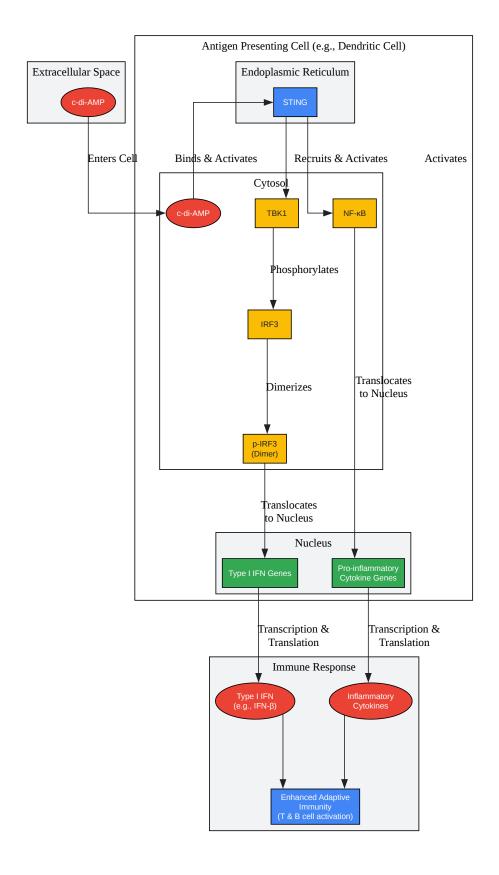
Methodological & Application





- Conformational Change and Downstream Signaling: Inside the cell, **c-di-AMP** directly binds to the STING protein located on the endoplasmic reticulum.[2][8] This binding induces a conformational change in STING, leading to its activation and translocation.
- TBK1-IRF3 Axis: Activated STING recruits and activates the TANK-binding kinase 1 (TBK1).
 [2] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
- Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of Type I interferons (IFN- α/β).[2][5]
- NF-kB Activation: The STING pathway also activates the NF-kB signaling cascade, leading to the production of pro-inflammatory cytokines.[5][8]
- Bridging Innate and Adaptive Immunity: The production of Type I IFNs and other cytokines creates a pro-inflammatory environment that promotes the maturation of DCs, enhances antigen presentation, and increases the expression of co-stimulatory molecules (e.g., CD80, CD86).[6][9] This potent activation of APCs is crucial for priming robust, antigen-specific T-cell responses (including Th1, Th2, and Th17) and subsequent B-cell activation and antibody production.[6][10]





Click to download full resolution via product page

Caption: **c-di-AMP** activates the STING pathway in APCs.



Applications and Efficacy

c-di-AMP has demonstrated significant potential in various preclinical vaccination models.

- Mucosal Adjuvant: When administered via mucosal routes (e.g., intranasal), c-di-AMP is
 highly effective at inducing both systemic (IgG) and mucosal (secretory IgA) antibody
 responses, which is critical for protection against respiratory pathogens.[1][11] It promotes a
 balanced TH1/TH2/TH17 response profile.[10]
- Parenteral Adjuvant: Used in subcutaneous or intramuscular injections, c-di-AMP significantly enhances antigen-specific antibody levels and induces stronger T-cell responses, particularly Th1 and cytotoxic T lymphocyte (CTL) responses, compared to other adjuvants like poly(I:C)/CpG.[12]
- Combination Adjuvant Systems: **c-di-AMP** can be combined with traditional adjuvants like aluminum salts (Alum).[2] This combination overcomes the primary limitation of Alum (which primarily induces a Th2 response) by driving a robust Th1 and CTL response, resulting in a more potent and balanced overall immune activation.[2][13]

Quantitative Data Summary

The following tables summarize the representative quantitative outcomes from preclinical studies using **c-di-AMP** as a vaccine adjuvant.

Table 1: Enhanced Humoral (Antibody) Responses with **c-di-AMP** Adjuvant



Antigen	Adjuvant(s)	Administration Route	Key Finding	Reference(s)
Influenza Nucleoprotein (rNP)	c-di-AMP	Intranasal	239-fold increase in antigen- specific serum IgG compared to rNP alone.	[11][14]
Ovalbumin (OVA)	c-di-AMP vs. Poly(I:C)/CpG	Subcutaneous	Significantly higher OVA- specific IgG antibody levels compared to Poly(I:C)/CpG.	[12]
β-Galactosidase (β-Gal)	Alum + c-di-AMP	Intramuscular	2.5-fold and 6.4-fold higher antibody titers compared to Alum alone or c-di-AMP alone, respectively.	[2]
Ovalbumin (OVA)	Chitosan-OVA + c-di-AMP	Pulmonary	>13-fold increase in IgG1 and >59- fold increase in IgG2b compared to Chitosan-OVA alone.	[15]

Table 2: Enhanced Cellular (T-Cell) Responses with **c-di-AMP** Adjuvant

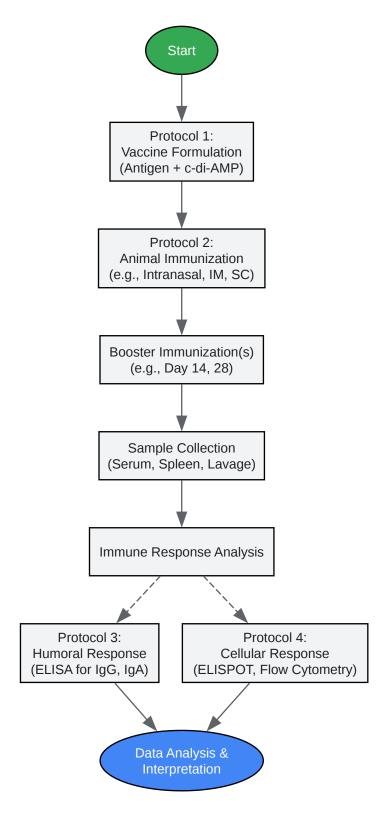


Antigen	Adjuvant(s)	Administration Route	Key Finding	Reference(s)
Ovalbumin (OVA)	c-di-AMP vs. Poly(I:C)/CpG	Subcutaneous	Significantly stronger CTL, Th1, and IFNy- producing CD8+ memory T-cell response than Poly(I:C)/CpG.	[12]
β-Galactosidase (β-Gal)	Alum + c-di-AMP	Intramuscular	Statistically significantly higher levels of Th1 (IFN-y, IL-2), Th2 (IL-4, IL-5), and Th17 (IL-17A) cytokines.	[2]
Influenza Nucleoprotein (rNP)	c-di-AMP	Intranasal	Strong Th1 response characterized by high secretion of IFN-y and IL-2.	[11]
Ovalbumin (OVA)	Chitosan-OVA + c-di-AMP	Pulmonary	Promotes a strong Th1/Th17 response with high secretion of IFN-y, IL-2, and IL-17.	[15]

Experimental Protocols

The following are generalized protocols for the use of **c-di-AMP** in preclinical mouse models. Researchers should optimize concentrations, volumes, and timelines based on their specific antigen and experimental goals.





Click to download full resolution via product page

Caption: General experimental workflow for a **c-di-AMP** adjuvanted vaccine study.



Protocol 1: Preparation of c-di-AMP Adjuvant Formulation

Objective: To prepare a sterile, injectable solution of antigen mixed with **c-di-AMP**.

Materials:

- Lyophilized c-di-AMP (VacciGrade™ or equivalent)[8]
- Sterile, endotoxin-free physiological water (0.9% NaCl) or PBS[8][16]
- Purified soluble antigen of interest
- · Sterile, low-protein-binding microcentrifuge tubes
- · Calibrated pipettes and sterile tips

- Reconstitution of c-di-AMP:
 - Refer to the manufacturer's data sheet for the amount of solvent to add. For example, add
 500 μL of sterile physiological water to a 1 mg vial of c-di-AMP to obtain a stock solution of 2 mg/mL.[16]
 - Mix gently by pipetting up and down. Avoid vigorous vortexing.
 - Visually inspect to ensure the powder is fully dissolved.
- Formulation Preparation:
 - All calculations should be based on the final desired dose per animal. A typical dose for mice ranges from 5-50 μg.[8][16]
 - In a sterile microcentrifuge tube, combine the required volume of your antigen stock solution with the required volume of the c-di-AMP stock solution.



- Add sterile PBS or saline to reach the final desired injection volume (e.g., 50 μL for intranasal or intramuscular routes in mice).[2][15]
- Mix gently by flicking the tube or pipetting.
- Storage:
 - Prepare the formulation fresh on the day of immunization.
 - If storage of the reconstituted c-di-AMP stock is necessary, prepare single-use aliquots and store them at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[16]

Protocol 2: In Vivo Immunization of Mice (Example: Intranasal Route)

Objective: To administer the **c-di-AMP** adjuvanted vaccine to mice via the intranasal route to elicit a mucosal immune response.

Materials:

- Prepared vaccine formulation (Antigen + c-di-AMP)
- 6-8 week old mice (e.g., BALB/c or C57BL/6)[2][15]
- Anesthetic (e.g., isoflurane) and anesthesia chamber
- Calibrated P20 or P100 pipette and sterile tips

- Animal Handling: Anesthetize the mouse using isoflurane until it is lightly sedated (loss of righting reflex but maintaining steady breathing).
- · Administration:
 - Hold the mouse in a supine position.



- \circ Using a calibrated pipette, carefully dispense half of the total dose volume (e.g., 25 μ L for a 50 μ L total dose) into one nostril.[17]
- Allow the mouse to inhale the liquid. Wait a few seconds for recovery.
- Dispense the remaining half of the dose into the other nostril.
- Recovery: Place the mouse in a recovery cage and monitor until it is fully ambulatory.
- Immunization Schedule:
 - A typical prime-boost schedule involves 2-3 immunizations at 2 or 3-week intervals.[14]
 [17] For example, immunize on Day 0, Day 14, and Day 28.[2][15]
 - Collect samples for analysis at a specified time point after the final immunization (e.g., 14 days).

Protocol 3: Evaluation of Humoral Immune Response by ELISA

Objective: To quantify antigen-specific IgG and IgA antibody titers in serum and mucosal lavages.

Materials:

- Serum, nasal lavage, or bronchoalveolar lavage (BAL) samples from immunized and control
 mice.
- · High-binding 96-well ELISA plates.
- · Purified antigen for coating.
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA).
- Wash buffer (e.g., PBS with 0.05% Tween-20).



- HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a, IgA).
- Substrate (e.g., TMB).
- Stop solution (e.g., 2N H₂SO₄).
- Microplate reader.

- Plate Coating: Coat wells with 1-5 μ g/mL of the antigen in coating buffer overnight at 4°C.
- Washing: Wash plates 3 times with wash buffer.
- Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
- Washing: Wash plates 3 times.
- Sample Incubation: Add serially diluted samples (e.g., starting at 1:100 for serum) to the wells and incubate for 2 hours at room temperature.
- Washing: Wash plates 5 times.
- Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
- Washing: Wash plates 5 times.
- Development: Add TMB substrate and incubate in the dark until color develops (5-15 minutes).
- Stopping and Reading: Stop the reaction with stop solution and read the optical density (OD) at 450 nm.
- Analysis: The endpoint titer is defined as the reciprocal of the highest dilution that gives an OD value greater than a pre-determined cut-off (e.g., mean OD of control samples + 2 standard deviations).



Protocol 4: Evaluation of Cellular Immune Response by ELISPOT

Objective: To enumerate antigen-specific cytokine-producing cells (e.g., IFN-y, IL-2) in splenocytes.

Materials:

- Spleens from immunized and control mice.
- ELISPOT plates pre-coated with capture antibody (e.g., anti-mouse IFN-y).
- Complete RPMI-1640 medium.
- Antigen or specific peptides for restimulation.
- · Biotinylated detection antibody.
- Streptavidin-Alkaline Phosphatase (AP) or HRP.
- Substrate (e.g., BCIP/NBT).
- ELISPOT plate reader.

- Cell Preparation: Prepare single-cell suspensions of splenocytes from harvested spleens.
 Count viable cells.
- Plating: Seed a defined number of cells (e.g., 2.5 x 10⁵ to 5 x 10⁵ cells/well) into the precoated ELISPOT plate.
- Restimulation: Add the specific antigen or peptide pool to the wells at a pre-determined optimal concentration. Include positive control wells (e.g., Concanavalin A) and negative control wells (medium only).
- Incubation: Incubate plates for 24-48 hours at 37°C, 5% CO₂.[18]



- · Washing and Detection:
 - Wash away cells and incubate with the biotinylated detection antibody.
 - Wash and incubate with Streptavidin-AP/HRP.
- Development: Wash and add the substrate. Stop the reaction by washing with water once spots have formed.
- Analysis: Allow the plate to dry completely. Count the number of spots in each well using an automated ELISPOT reader. Results are expressed as spot-forming units (SFU) per 10⁶ cells.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyclic Dimeric Adenosine Monophosphate (c-di-AMP) as Vaccine Adjuvant Creative Biolabs [creative-biolabs.com]
- 2. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Rationale, progress and development of vaccines utilizing STING-activating cyclic dinucleotide adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mucosal Adjuvant Cyclic di-AMP Exerts Immune Stimulatory Effects on Dendritic Cells and Macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mucosal adjuvant cyclic di-AMP exerts immune stimulatory effects on dendritic cells and macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]

Methodological & Application





- 9. journals.plos.org [journals.plos.org]
- 10. The Mucosal Adjuvant Cyclic di-AMP Exerts Immune Stimulatory Effects on Dendritic Cells and Macrophages | PLOS One [journals.plos.org]
- 11. Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge PMC [pmc.ncbi.nlm.nih.gov]
- 12. The STING activator c-di-AMP exerts superior adjuvant properties than the formulation poly(I:C)/CpG after subcutaneous vaccination with soluble protein antigen or DEC-205-mediated antigen targeting to dendritic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge | PLOS One [journals.plos.org]
- 15. Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant C-Di-AMP Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Frontiers | Subunit Vaccine ESAT-6:c-di-AMP Delivered by Intranasal Route Elicits Immune Responses and Protects Against Mycobacterium tuberculosis Infection [frontiersin.org]
- 18. Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes: Cyclic di-AMP as a Vaccine Adjuvant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251588#application-of-c-di-amp-as-a-vaccine-adjuvant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com